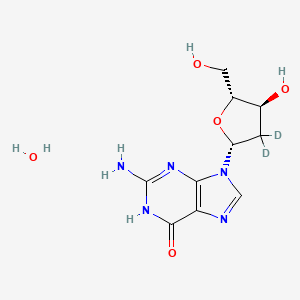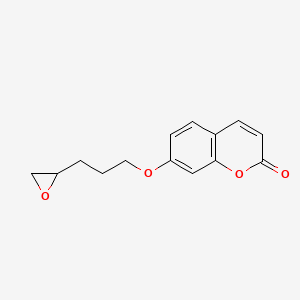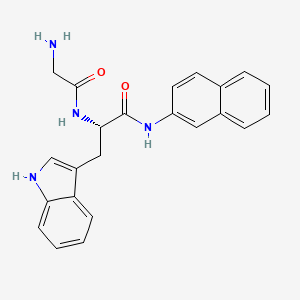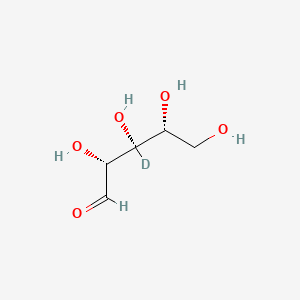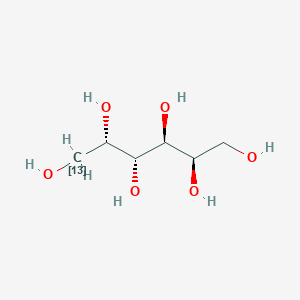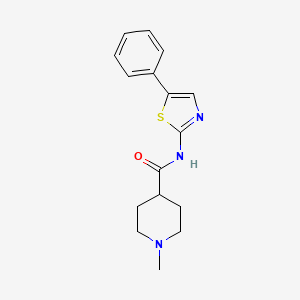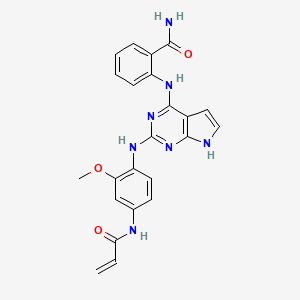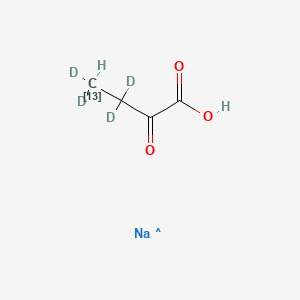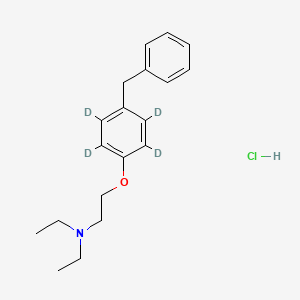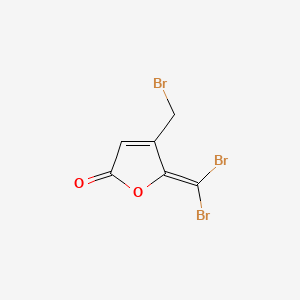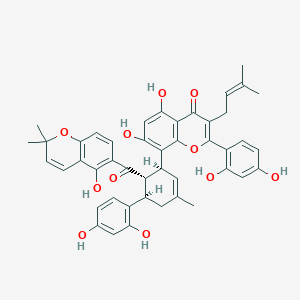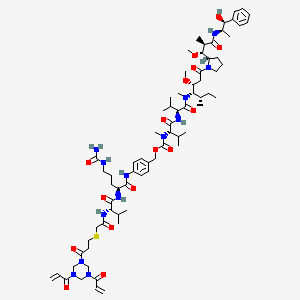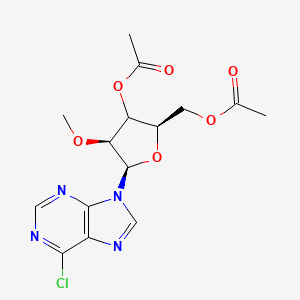
6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine is a synthetic purine nucleoside analog
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropurine and 2,3,5-tri-O-acetyl-D-ribofuranose.
Glycosylation Reaction: The 6-chloropurine is glycosylated with 2,3,5-tri-O-acetyl-D-ribofuranose in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form the protected nucleoside.
Deprotection: The acetyl protecting groups are removed using a mild base such as sodium methoxide in methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Scaling up the glycosylation reaction and deprotection steps to ensure high yield and purity.
Purification: Using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The purine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as ammonia or primary amines in the presence of a base like sodium hydride.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Derivatives with various substituents at the 6-position.
Oxidation Products: Oxidized purine derivatives.
Reduction Products: Reduced purine derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine has several scientific research applications:
Medicinal Chemistry: Studied for its potential as an antiviral or anticancer agent.
Biology: Used in studies involving nucleoside metabolism and enzyme interactions.
Pharmacology: Investigated for its effects on cellular processes and potential therapeutic uses.
Industry: Utilized in the synthesis of other nucleoside analogs and as a reference compound in analytical studies.
Mecanismo De Acción
The mechanism of action of 6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine involves its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis. This compound targets enzymes involved in nucleoside metabolism, such as DNA polymerases and ribonucleotide reductase, disrupting cellular replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropurine: The parent compound, lacking the ribofuranosyl moiety.
9-(2-Deoxy-2-fluoro-|A-D-arabinofuranosyl)adenine: Another nucleoside analog with antiviral properties.
9-(|A-D-Arabinofuranosyl)adenine: A nucleoside analog used in antiviral and anticancer research.
Uniqueness
6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. The presence of the 3,5-di-O-acetyl and 2-O-methyl groups enhances its stability and bioavailability compared to other nucleoside analogs.
Propiedades
Fórmula molecular |
C15H17ClN4O6 |
|---|---|
Peso molecular |
384.77 g/mol |
Nombre IUPAC |
[(2R,4S,5R)-3-acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H17ClN4O6/c1-7(21)24-4-9-11(25-8(2)22)12(23-3)15(26-9)20-6-19-10-13(16)17-5-18-14(10)20/h5-6,9,11-12,15H,4H2,1-3H3/t9-,11?,12+,15-/m1/s1 |
Clave InChI |
DXZAADAYDVJBOZ-BWIWHEPQSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C2N=CN=C3Cl)OC)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3Cl)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12393580.png)
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
